molecular formula C15H19NO4 B1375513 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1551609-92-7

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Número de catálogo: B1375513
Número CAS: 1551609-92-7
Peso molecular: 277.31 g/mol
Clave InChI: PJZVXXYXWXMRSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is a cyclopentane-based γ-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino-methyl substituent and a carboxylic acid moiety. The Cbz group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild hydrogenolysis conditions . This compound’s rigid cyclopentane backbone may promote secondary structure formation in α/γ-peptides, as observed in related cyclopentane amino acids .

Propiedades

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(18)15(8-4-5-9-15)11-16-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVXXYXWXMRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclopentane Ring Formation

The cyclopentane ring is commonly formed via ring-closing metathesis (RCM) of polysubstituted diene intermediates derived from carbohydrate precursors such as hexoses (e.g., d-mannose or d-galactose). This approach provides stereoselectivity and allows for the introduction of multiple hydroxyl groups that can be further manipulated.

  • Example Procedure:
    • Starting from a protected hexose derivative, selective protection of hydroxyl groups is performed.
    • Oxidation of specific hydroxyl groups yields ketones.
    • Wittig olefination introduces olefinic bonds at targeted positions.
    • The resulting diolefin undergoes RCM using Grubbs catalysts (first or second generation) to form the cyclopentene ring with high yield (approximately 89-90%).
    • Subsequent oxidation of the primary hydroxyl to carboxylic acid completes the cyclopentane carboxylic acid framework.

Introduction of the Benzyloxycarbonyl (Cbz) Protected Amino Group

The amino methyl substituent is introduced stereoselectively via aza-Michael addition to the conjugated double bond of the cyclopentene carboxylic acid ester intermediate.

  • Key Points:
    • Reaction with benzylamine or substituted benzylamines leads to the formation of the Cbz-protected amino methyl group.
    • This step proceeds with high stereoselectivity and good yields (around 90%).
    • The Cbz group serves as a protecting group for the amine, facilitating further synthetic manipulations without unwanted side reactions.

Carboxylation and Functional Group Transformations

  • The carboxylic acid group is typically introduced or revealed by oxidation of primary alcohols using reagents such as TEMPO or Dess–Martin periodinane.
  • Methyl ester derivatives are often prepared as intermediates by treatment with methyl iodide and sodium bicarbonate to facilitate purification and subsequent transformations.
  • Final deprotection or functional group adjustments yield the target 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of hydroxyls TBDPS-Cl or other silyl protecting agents High Selective protection of primary hydroxyl
2 Oxidation Dess–Martin periodinane or TEMPO High Conversion of hydroxyl to ketone or acid
3 Wittig Olefination Phosphonium ylide High Introduction of olefinic bonds
4 Ring-Closing Metathesis Grubbs catalyst (1st or 2nd generation) 89-90 Formation of cyclopentene ring
5 Oxidation TEMPO, NaClO, or similar High Conversion to carboxylic acid
6 Esterification NaHCO3, MeI 85-97 Methyl ester formation for intermediate
7 Aza-Michael Addition Benzylamine or substituted benzylamine ~90 Introduction of Cbz-protected amino methyl group

Research Findings and Comparative Analysis

  • The described synthetic sequence achieves an overall yield of approximately 34-40% over 8-9 steps starting from protected hexoses, which is significantly higher than alternative strategies such as nitrosugar approaches that yield around 8% for similar compounds.
  • The use of carbohydrate-derived starting materials provides stereochemical control and access to polyhydroxylated cyclopentane β-amino acids, which are valuable building blocks in medicinal chemistry.
  • The benzyloxycarbonyl group is favored for amine protection due to its stability and ease of removal under mild conditions.
  • RCM is a key step enabling efficient cyclopentane ring formation with high stereoselectivity and yield.
  • The methodology is adaptable to various hexose precursors, allowing for structural diversity in the cyclopentane derivatives synthesized.

Notes on Alternative Methods

  • Some syntheses may employ nucleophilic substitution reactions to introduce the amino group, but aza-Michael addition offers superior stereoselectivity.
  • Carboxylation can also be achieved via direct carboxylation using carbon dioxide under pressure, but oxidation of primary alcohols is more commonly used for these substrates.
  • Protection and deprotection strategies vary depending on the desired downstream chemistry; however, Cbz protection remains standard for amino groups in these syntheses.

Análisis De Reacciones Químicas

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the preparation of complex molecules. Its unique structure allows for various functional group modifications, making it valuable in developing new synthetic pathways.

Medicinal Chemistry

Research has explored the potential of 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid as a drug candidate due to its structural properties that may lead to therapeutic effects, including:

  • Anti-inflammatory Activities : Investigations into its ability to inhibit inflammatory pathways.
  • Anticancer Properties : Studies assessing its role in targeting cancer cell proliferation and survival.

The compound has been investigated for its interactions with biological systems, including enzyme inhibition and receptor binding studies. Its potential as an inhibitor in biochemical pathways makes it a candidate for further pharmacological evaluation.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound in vitro, demonstrating significant inhibition of pro-inflammatory cytokine production in cultured cells.

Case Study 2: Anticancer Efficacy

Research conducted on various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

Structural Analogs with Alternative Protecting Groups

Boc-Protected Analog: 1-(((Tert-butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid (CAS 204514-22-7)
  • Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group.
  • Molecular Formula: C₁₂H₂₁NO₄ (vs. C₁₅H₁₉NO₄ for the Cbz analog).
  • Properties: Stability: Boc is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), contrasting with Cbz’s hydrogenolysis sensitivity . pKa: Predicted pKa = 4.63 ± 0.20, suggesting moderate acidity comparable to the Cbz analog . Synthetic Utility: Boc is preferred for orthogonal protection strategies in multi-step syntheses.
Methylcarbamoyl Derivative: 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid (CAS 954567-53-4)
  • Structure : Substitutes Cbz with a methylcarbamoyl group.
  • Molecular Formula : C₈H₁₄N₂O₃.
  • The methylcarbamoyl group may alter metabolic stability or receptor binding .

Functional Group Variants

1-Amino-2-hydroxycyclopentanecarboxylic Acid
  • Structure: Cyclopentane ring with amino and hydroxyl groups, mimicking serine/threonine.
  • Synthesis: Prepared via ammonolysis of bromomethoxy intermediates, analogous to natural amino acid synthesis .
  • Demonstrates antitumor activity similar to cycloleucine, a known anticancer agent .
3-Bromophenyl Derivative: 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid (CAS 954581-24-9)
  • Structure : Incorporates a 3-bromophenyl substituent.
  • Molecular Formula : C₁₄H₁₇BrN₂O₃.
  • Properties: Increased molecular weight (341.20 g/mol) and hydrophobicity due to the bromophenyl group. Potential enhanced binding to aromatic receptors or improved pharmacokinetics .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. A similar cyclopentane derivative (e.g., Scheme 3 in ) uses:

Aminomethylation : Reacting cyclopentane precursors with benzyloxycarbonyl (Cbz)-protected amines under basic conditions (e.g., LiOH in MeOH/H₂O) .

Carboxylic Acid Activation : Hydrolysis of ester intermediates using trifluoroacetic acid (TFA) in dichloromethane at 0°C .

Purification : Silica gel column chromatography with hexane/ethyl acetate gradients (92–98% yield) .
Key reagents: Lithium hydroxide, TFA, and Cbz-protecting groups.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS :
  • ¹H NMR : Analyze splitting patterns (e.g., δ 7.70–7.40 ppm for aromatic protons, δ 4.61 ppm for chiral centers) .
  • ¹³C NMR : Confirm carbonyl (δ ~173 ppm) and cyclopentane carbons (δ 40–60 ppm) .
  • HRMS : Match observed [M+Na⁺] or [M+H⁺] values to theoretical calculations (e.g., Δ < 0.0004 Da) .
    Example Table:
Proton Environmentδ (ppm)Multiplicity
Aromatic C-H7.70–7.40m
Chiral Center C-H~4.61t

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on analogs (e.g., ):
  • PPE : NIOSH-approved respirators, chemical-resistant gloves, and safety goggles .
  • First Aid : Flush eyes with water (15 mins), wash skin with soap/water, and seek medical attention for ingestion .
  • Storage : Keep in a ventilated area, away from oxidizers .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis :
  • Chiral HPLC or polarimetry to monitor enantiomeric excess .
  • In related compounds (e.g., (S)-configured analogs), stereocontrol is achieved via temperature-sensitive reactions (0°C to RT) and chiral column purification .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) :
  • Tools: GROMACS (MD) , Gaussian (DFT) .
  • Applications: Predict hydrolysis rates of the Cbz group or interactions with biological targets (e.g., GABA receptors) .

Q. How to resolve conflicting NMR data for diastereomers or rotamers?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) and variable-temperature (VT) experiments:
  • VT-NMR : Identify rotameric equilibria by observing signal coalescence at elevated temperatures .
  • NOESY : Detect spatial proximity of protons to distinguish diastereomers .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use MeOH/H₂O for hydrolysis to balance reactivity and solubility .
  • Catalyst Screening : Test bases (e.g., LiOH vs. NaOH) for ester hydrolysis efficiency .
  • Process Automation : Continuous flow reactors to minimize side reactions .

Application-Oriented Questions

Q. How does this compound compare to cyclopentane-based GABA analogues?

  • Methodological Answer :
  • Bioactivity : The cyclopentane ring restricts conformational flexibility, enhancing binding to GABA receptors vs. acyclic analogs .
  • Synthetic Feasibility : Cbz protection simplifies purification vs. Boc-protected derivatives .

Q. What are the degradation pathways under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Cbz group cleavage (TFA-mediated) forms primary amines .
  • Basic Conditions : Ester hydrolysis to carboxylic acids (e.g., LiOH/MeOH) .
    Monitor via HPLC-MS to identify degradation products (e.g., m/z shifts).

Q. Can this compound serve as a precursor for peptide mimetics?

  • Methodological Answer :
  • Solid-Phase Synthesis : Incorporate via Fmoc-strategy using carboxylate activation (EDCI/HOBt) .
  • Stability Testing : Assess racemization risks during coupling using CD spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.